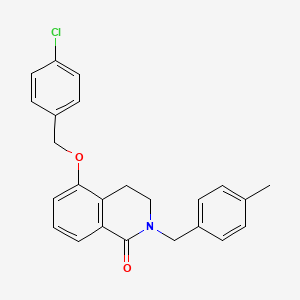
2-Methyl-1-(2-methylphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-1-(2-methylphenyl)propan-1-ol” is an organic compound with the molecular formula C10H14O . It is also known by other names such as 1-Phenyl-2-methylpropyl alcohol and 2-Methyl-1-phenylpropan-1-ol . It is used in the large-scale preparation of ®-and (S)-1-(2, 4, 6-triisopropylphenyl) ethanol and also in the baker’s yeast mediated asymmetric reduction of cinnamaldehyde derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Scientific Research Applications
Catalysis and Synthetic Applications
- Catalysis for Transformation Reactions : A study by Bernas et al. (2015) explored the transformation of 1-(2-aminophenyl)propan-2-ol at 200°C under argon pressure, utilizing various catalysts such as carbon, titania, and zeolite supported Ru, Pd, Pt, Rh, and Ir. This transformation process highlights the use of similar compounds in catalytic reactions to produce industrially significant chemicals like 2-methylindoline, showcasing the potential of 2-Methyl-1-(2-methylphenyl)propan-1-ol in catalytic applications (Bernas et al., 2015).
Flavorings for Animal Species
- Use in Animal Feed : Research into the safety and efficacy of tertiary alcohols, including compounds structurally related to this compound, has indicated their application as flavorings in animal feed. These compounds have been assessed for their impact on various animal species, ensuring no safety concerns arise from their usage at determined safe levels (Westendorf, 2012).
Pharmaceutical and Biotechnological Applications
- Pharmacological Studies : Specific structural analogs of this compound have been scrutinized for their pharmacological properties. This includes research into κ-opioid receptor antagonists, which have shown significant potential for the treatment of depression and addiction disorders, underscoring the relevance of this compound in the development of new therapeutic agents (Grimwood et al., 2011).
Material Science and Engineering
- Advanced Materials Synthesis : The synthesis of macrophotoinitiators from poly(∊-caprolactone) using compounds structurally related to this compound demonstrates the utility of such chemicals in creating novel materials. These materials have applications in block copolymerization, indicative of the broader utility of this compound in material science and engineering (Değirmenci et al., 2002).
Environmental and Green Chemistry
- Biofuel Production : The lipase-mediated transformation of vegetable oils into biodiesel using propan-2-ol as an acyl acceptor is a significant application in green chemistry. Research involving compounds like this compound in such processes highlights their potential in producing renewable energy sources efficiently and sustainably (Modi et al., 2006).
Mechanism of Action
Mode of Action
The exact mode of action of 2-Methyl-1-(2-methylphenyl)propan-1-ol is currently unknown due to the lack of specific studies on this compound . It’s known that alcohols generally interact with their targets through hydrogen bonding .
Biochemical Pathways
Alcohols can influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
The effects would be determined by the compound’s interaction with its targets and the subsequent changes in cellular processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
properties
IUPAC Name |
2-methyl-1-(2-methylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8(2)11(12)10-7-5-4-6-9(10)3/h4-8,11-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSKCRIMSDMNQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2971625.png)

![N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2971631.png)
![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B2971632.png)
![1-(2,4-Dichlorophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2971633.png)

![N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2971635.png)
![8-(2-Furylmethyl)-1-methyl-3-(naphthylmethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/no-structure.png)
![N-(4-ethylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2971638.png)

![2,2,2-trichloro-1-[4-(4-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2971644.png)
![2-(4-(ethylthio)phenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2971645.png)
